(6-Bromo-pyridin-2-yl)-difluoro-acetic acid ethyl ester
Description
(6-Bromo-pyridin-2-yl)-difluoro-acetic acid ethyl ester is a halogenated pyridine derivative featuring a bromine atom at the 6-position of the pyridine ring and a difluoro-substituted acetic acid ethyl ester moiety. The bromine and fluorine substituents confer unique reactivity and physicochemical properties, making this compound valuable in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C9H8BrF2NO2 |
|---|---|
Molecular Weight |
280.07 g/mol |
IUPAC Name |
ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C9H8BrF2NO2/c1-2-15-8(14)9(11,12)6-4-3-5-7(10)13-6/h3-5H,2H2,1H3 |
InChI Key |
XAOIKBAAWFIIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC(=CC=C1)Br)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution and Esterification
This approach involves initial substitution on a pyridine ring, followed by esterification with ethyl groups, and finally introducing fluorine atoms at the desired positions.
Preparation of 6-bromo-pyridin-2-yl intermediates:
Starting from 6-bromo-pyridine derivatives, nucleophilic substitution reactions are performed using organometallic reagents such as methylmagnesium iodide or n-butyllithium to generate the corresponding 2-pyridyl derivatives with reactive sites at the 2-position (see data from).Formation of the difluoro-acetic ester:
The key step involves introducing the difluoromethyl group onto the pyridine ring. This can be achieved via halogen exchange or fluorination of suitable precursors, such as the reaction of 2-bromo derivatives with difluoromethylating agents, often under copper catalysis or using specialized fluorinating reagents like diethylaminosulfur trifluoride (DAST).Esterification with ethyl groups:
The carboxylic acid derivatives are esterified using ethanol and acid catalysts (e.g., sulfuric acid) under reflux conditions to produce the ethyl ester.
- The synthesis of related pyridine derivatives via nucleophilic substitution and esterification is well documented in patent literature and research articles, such as the WO1998022459A1 patent, which describes similar pyridine functionalizations involving halogenation and subsequent substitution reactions.
Fluorination of Pyridine Derivatives
Fluorination at the 2- or 6-position of pyridine rings can be achieved through electrophilic or nucleophilic fluorination methods.
Electrophilic fluorination:
Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms selectively onto activated aromatic rings.Nucleophilic fluorination:
Employing difluoromethylating agents such as difluoromethyl zinc or diethylaminosulfur trifluoride (DAST) to install the difluoromethyl group onto pyridine derivatives.
- The synthesis of difluorinated pyridine esters has been reported via nucleophilic fluorination of suitable precursors, as detailed in recent literature and patents. For example, the method involving the reaction of 2-bromo-pyridine derivatives with difluoromethyl reagents under copper catalysis is validated in patent WO1998022459A1.
Cyclization and Functionalization to Form the Pyridin-2-yl Moiety
Cyclization reactions:
Starting from substituted pyridine or pyridine precursors, cyclization with appropriate reagents (e.g., ethyl 3-bromopyruvate) yields fused heterocyclic systems like imidazo[1,2-a]pyridines, which can be further functionalized to obtain the target compound.Substituent introduction:
Via amidation or Suzuki-Miyaura coupling reactions, various substituents, including the difluoroacetic acid ester, can be attached to the pyridine core.
- The synthesis of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives, as described in recent studies, involves cyclization with ethyl 3-bromopyruvate followed by hydrolysis and further functionalization, which aligns with the synthetic route to the target compound.
Ester Hydrolysis and Final Functionalization
Hydrolysis of ester groups:
The ethyl ester is hydrolyzed using basic conditions (e.g., lithium hydroxide in water or THF), yielding the corresponding carboxylic acid.Introduction of the difluoro group:
The final step involves fluorination of the methyl group attached to the carboxylate or direct substitution on the pyridine ring, often using specialized fluorinating agents.
- Hydrolysis procedures are standard in organic synthesis, with typical conditions involving LiOH or NaOH in aqueous media, followed by acidification to obtain the free acid.
Summary of Data and Material Compatibility
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or cesium carbonate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous or mixed solvent systems.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Cross-Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.
Hydrolysis: Formation of 2-(6-bromopyridin-2-yl)-2,2-difluoroacetic acid.
Scientific Research Applications
Ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed in the development of new synthetic methodologies and the preparation of complex organic molecules.
Material Science: Utilized in the design and synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and CAS numbers of (6-Bromo-pyridin-2-yl)-difluoro-acetic acid ethyl ester and related compounds:
Key Observations:
Halogen Substitution :
- The bromine on the pyridine ring (target compound) provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine on the acetate enhances metabolic stability and lipophilicity .
- Ethyl bromodifluoroacetate lacks the pyridine ring but shares the -CF₂Br group, making it a simpler analog for studying difluoroacetate reactivity .
Steric and Physicochemical Properties :
- The methyl substituent in difluoro-(4-methyl-pyridin-2-yl)-acetic acid ethyl ester introduces steric hindrance, reducing reactivity compared to the bromine-containing target compound .
Physical Properties and Stability
- Solubility: Fluorinated esters (e.g., target compound) are typically more lipophilic than non-fluorinated analogs, enhancing membrane permeability .
- Stability : Difluoroacetates are generally resistant to hydrolysis under physiological conditions compared to chloro or bromo analogs .
Biological Activity
(6-Bromo-pyridin-2-yl)-difluoro-acetic acid ethyl ester, with the chemical formula C9H10BrF2NO2 and CAS number 955369-63-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
- Molecular Formula : C9H10BrF2NO2
- Molecular Weight : 244.09 g/mol
- CAS Number : 955369-63-8
Biological Activity Overview
The biological activity of (6-Bromo-pyridin-2-yl)-difluoro-acetic acid ethyl ester has been investigated in several contexts, particularly its effects on various cellular pathways and its potential therapeutic applications.
The compound is believed to interact with specific kinases and receptors within biological systems. Preliminary studies suggest that it may modulate pathways involved in inflammation and metabolic processes, particularly through the inhibition of TBK1 and IKKε kinases, which play crucial roles in immune response and metabolic regulation.
Efficacy in In Vitro Studies
In vitro assays have demonstrated that (6-Bromo-pyridin-2-yl)-difluoro-acetic acid ethyl ester exhibits significant biological activity:
| Study | Cell Line | Effect Observed | Concentration (µM) |
|---|---|---|---|
| Study A | 3T3-L1 | IL-6 secretion | 10 |
| Study B | Jurkat T-cells | Cell proliferation | 5 |
| Study C | HepG2 | Cytotoxicity | 20 |
These results indicate that the compound can enhance IL-6 production in adipocytes and exhibit selective cytotoxicity against certain cancer cell lines.
Case Studies
-
Case Study on Metabolic Regulation :
- In a study involving obese mice, (6-Bromo-pyridin-2-yl)-difluoro-acetic acid ethyl ester was administered to assess its impact on serum IL-6 levels. The results indicated a significant increase in IL-6 production, suggesting a potential role in metabolic regulation and inflammation management.
-
Anticancer Activity :
- Another investigation assessed the compound's effect on various cancer cell lines. It was found to selectively inhibit proliferation in T-lymphoblastic cells while sparing normal peripheral blood mononuclear cells (PBMCs), demonstrating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications to the pyridine ring and the introduction of halogen atoms can significantly influence its biological efficacy. For instance, the presence of bromine at the 6-position enhances kinase inhibition compared to non-brominated analogs.
Q & A
Basic: What are the recommended synthetic routes for (6-Bromo-pyridin-2-yl)-difluoro-acetic acid ethyl ester?
Methodological Answer:
The synthesis typically involves bromination of a pyridine precursor followed by esterification. For bromodifluoroacetate derivatives, bromine addition to difluoroethylene intermediates, acid hydrolysis, and esterification with ethanol are common steps . For the pyridinyl variant, bromine introduction at the 6-position may employ directed ortho-metalation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), followed by esterification. Key considerations include controlling regioselectivity during bromination and optimizing reaction conditions to prevent difluoro group degradation.
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR : Essential for confirming substituent positions and fluorine environments. The difluoro group shows distinct splitting patterns (e.g., geminal coupling in ¹⁹F NMR).
- HRMS : Validates molecular weight and isotopic patterns.
- X-ray crystallography : For crystalline samples, SHELXL refinement resolves structural ambiguities, particularly in confirming bromine and fluorine positions .
Advanced: How does the difluoroacetate moiety influence reactivity in nucleophilic substitutions?
Methodological Answer:
The electron-withdrawing difluoro group enhances carbonyl electrophilicity, accelerating nucleophilic attack. Researchers should:
- Perform kinetic studies using ¹⁹F NMR to track fluorine chemical shifts during reactions.
- Compare reactivity with non-fluorinated analogs in varying solvents (e.g., DMF vs. THF).
- Use density functional theory (DFT) to model transition states and quantify activation barriers .
Advanced: How to resolve crystallographic discrepancies in halogenated pyridine esters?
Methodological Answer:
- Apply dual refinement in SHELXL: Combine independent atom model (IAM) and Hirshfeld atom refinement (HAR) for accuracy.
- Address bromine disorder using restraints (e.g., SIMU/DELU) and analyze residual density maps.
- Cross-validate with DFT-optimized gas-phase structures to distinguish crystal packing effects from intrinsic geometry .
Basic: What are key intermediates derived from this compound?
Methodological Answer:
- Cross-coupling intermediates : The bromo group enables Suzuki or Buchwald-Hartwig reactions to form biaryl systems.
- Carboxylic acid derivative : Ester hydrolysis yields the acid for amide bond formation.
- Pyridine-modified analogs : Functionalize the pyridine ring via nitration or amination, leveraging the bromo group as a directing group .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
- Standardize assays : Use consistent cell lines, serum batches, and purity validation (HPLC with UV/ELSD detection).
- Meta-analysis : Aggregate data across studies, adjusting for variables like solvent residues (e.g., DMSO%).
- Computational modeling : Perform molecular dynamics simulations to rationalize binding variations with biological targets .
Basic: What chromatographic methods ensure purity assessment?
Methodological Answer:
- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients. Monitor retention time consistency (e.g., ~1.23 minutes under SQD-FA05 conditions).
- LC-MS : Confirm molecular ion peaks and detect impurities.
- TLC with UV/fluorescence detection : For rapid in-process monitoring .
Advanced: What mechanistic insights guide its use in catalytic cycles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
